3-Amino-2-[(3-bromophenyl)methyl]propan-1-ol hydrochloride
Description
Nomenclature and Chemical Classification
This compound belongs to the well-defined chemical class of β-amino alcohols, specifically representing a brominated benzyl-substituted derivative. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, clearly indicating the presence of an amino group at the terminal carbon, a brominated phenyl substituent connected via a methylene bridge, and a primary alcohol functionality. The molecular formula C₁₀H₁₅BrClNO reflects the incorporation of a hydrochloride salt, which significantly enhances the compound's aqueous solubility characteristics compared to the corresponding free base.
The compound's classification extends beyond simple amino alcohols to encompass halogenated aromatic derivatives, positioning it within the broader category of organobromines. The presence of the bromine substituent at the meta position of the benzyl ring contributes to specific electronic and steric properties that distinguish this compound from other positional isomers. According to chemical classification systems, this compound represents a secondary amino alcohol derivative, where the amino group is positioned on a carbon adjacent to the alcohol-bearing carbon, creating the characteristic β-amino alcohol motif.
The hydrochloride salt formation represents a common pharmaceutical modification that enhances water solubility while maintaining the compound's essential chemical properties. This salt form is particularly prevalent in pharmaceutical applications where improved bioavailability and formulation stability are critical considerations. The molecular weight of 280.5892 daltons reflects the combined mass of the organic base and the associated hydrochloride ion, providing important physicochemical parameters for analytical and synthetic applications.
Historical Context and Discovery
The development of this compound represents part of the broader historical evolution of β-amino alcohol chemistry, which has its roots in early twentieth-century organic synthesis research. The foundational work in amino alcohol chemistry can be traced to the development of synthetic methodologies for creating compounds with both amine and alcohol functionalities, which proved essential for pharmaceutical applications. The specific brominated variant represented by this compound emerged from systematic investigations into halogenated derivatives that could provide enhanced biological activity or improved synthetic versatility.
The historical significance of β-amino alcohol derivatives gained particular prominence with the recognition of their therapeutic potential, exemplified by compounds such as salbutamol and propranolol, which are listed on the World Health Organization List of Essential Medicines. These early successes in pharmaceutical applications drove extensive research into structurally related compounds, including brominated derivatives that could offer unique pharmacological profiles. The incorporation of bromine substituents in aromatic systems became a significant focus of medicinal chemistry research due to the unique electronic properties imparted by halogen atoms.
Research into brominated benzyl derivatives gained momentum through the recognition that halogen substitution could significantly alter the biological activity and physicochemical properties of parent compounds. The specific meta-brominated pattern found in this compound represents a strategic choice in molecular design, as the meta position provides distinct electronic effects compared to ortho or para substitution patterns. This positional specificity reflects decades of structure-activity relationship studies that have guided the rational design of halogenated pharmaceutical intermediates.
Significance in Organic and Medicinal Chemistry Research
The significance of this compound in contemporary research stems from its dual role as both a synthetic intermediate and a bioactive compound worthy of independent investigation. In organic synthesis, the compound serves as a versatile building block that can undergo various chemical transformations, including oxidation, reduction, and substitution reactions. The presence of multiple functional groups provides numerous sites for chemical modification, making it an attractive starting material for the synthesis of more complex molecular architectures.
The medicinal chemistry significance of this compound is particularly pronounced in the context of β-amino alcohol research, where such structures have demonstrated remarkable therapeutic potential. The β-amino alcohol moiety represents a privileged structural motif in pharmaceutical chemistry, with numerous clinically important drugs containing this functional arrangement. Research has shown that β-amino alcohol derivatives can interact with various biological targets, including enzymes and receptors, through multiple binding mechanisms involving hydrogen bonding and electrostatic interactions.
Contemporary research applications for this compound include its use in drug discovery programs focused on developing novel therapeutic agents. The compound's structural features make it particularly suitable for investigations into compounds that modulate protein-protein interactions or enzyme activities. The bromine substituent provides unique opportunities for structure-activity relationship studies, as halogen bonding interactions can significantly influence biological activity.
| Research Application | Significance | Key Properties |
|---|---|---|
| Synthetic Intermediate | Building block for complex molecules | Multiple reactive sites |
| Drug Discovery | Lead compound optimization | β-amino alcohol motif |
| Structure-Activity Studies | Halogen bonding investigations | Meta-brominated pattern |
| Pharmaceutical Development | Enhanced solubility as hydrochloride | Improved bioavailability |
Structural Relationship to Benzylamine-Based Compounds
The structural architecture of this compound demonstrates clear relationships to the broader family of benzylamine-based compounds, sharing the fundamental benzyl-amino connectivity that characterizes this important class of organic molecules. Benzylamine itself, with the formula C₆H₅CH₂NH₂, represents the archetypal structure from which numerous derivatives have been developed for pharmaceutical and industrial applications. The relationship becomes apparent when considering that the target compound can be viewed as a benzylamine derivative that has been extended with additional functional groups to create enhanced biological activity.
The benzylamine structural motif has historically served as a masked source of ammonia in organic synthesis, where the benzyl group can be removed through hydrogenolysis to reveal primary amine functionality. This synthetic utility extends to the current compound, where the brominated benzyl group provides both electronic modification and potential for further synthetic elaboration. The incorporation of the propanol chain with its terminal amino group creates a bifunctional system that maintains the essential benzylamine character while introducing additional sites for molecular recognition and chemical reactivity.
Comparative analysis with related benzylamine derivatives reveals important structural distinctions that influence both chemical reactivity and biological activity. For instance, 3-[(3-Bromobenzyl)amino]-1-propanol hydrochloride represents a closely related structure where the amino group forms a secondary amine linkage rather than existing as a primary amine on an adjacent carbon. This structural variation significantly alters the compound's chemical properties and potential biological interactions. The presence of the hydroxyl group in both compounds provides opportunities for hydrogen bonding interactions that are crucial for biological activity.
The broader family of brominated benzylamine derivatives encompasses numerous compounds with varying substitution patterns and functional group arrangements. The meta-brominated pattern in this compound provides distinct electronic properties compared to ortho or para-brominated isomers. Research has shown that the electronic effects of bromine substitution can significantly influence the basicity of the amino group and the overall reactivity of the molecule. These electronic considerations are particularly important in medicinal chemistry applications where subtle structural changes can dramatically alter biological activity.
| Compound Type | Structural Features | Key Differences |
|---|---|---|
| Benzylamine | C₆H₅CH₂NH₂ | Simple benzyl-amino connection |
| Target Compound | Brominated, extended chain | Additional alcohol, primary amine |
| 3-Bromobenzyl derivatives | Various chain lengths | Secondary vs primary amine linkages |
| Positional Isomers | Different bromine positions | Altered electronic properties |
Properties
IUPAC Name |
2-(aminomethyl)-3-(3-bromophenyl)propan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO.ClH/c11-10-3-1-2-8(5-10)4-9(6-12)7-13;/h1-3,5,9,13H,4,6-7,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVLXRJWSGINXFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CC(CN)CO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-[(3-bromophenyl)methyl]propan-1-ol hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 3-bromobenzyl chloride and glycidol.
Reaction: The 3-bromobenzyl chloride reacts with glycidol in the presence of a base such as sodium hydroxide to form 3-bromo-2-(3-bromophenyl)propan-1-ol.
Amination: The intermediate product undergoes amination using ammonia or an amine source to introduce the amino group, resulting in 3-amino-2-(3-bromophenyl)propan-1-ol.
Hydrochloride Formation: Finally, the product is treated with hydrochloric acid to form the hydrochloride salt, yielding this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors ensure efficient mixing and temperature control.
Purification: The crude product is purified using recrystallization or chromatography techniques to achieve high purity levels.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-[(3-bromophenyl)methyl]propan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming a de-brominated product.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Results in de-brominated amines.
Substitution: Yields various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
3-Amino-2-[(3-bromophenyl)methyl]propan-1-ol hydrochloride serves as an intermediate in synthesizing pharmaceutical compounds. Its structure enables it to interact with various biological targets, making it valuable in developing drugs for neurological disorders and other therapeutic areas.
Biological Studies
The compound has been extensively studied for its biological activity:
- Enzyme Inhibition : It has shown potential as an enzyme inhibitor, particularly in pathways related to neurotransmitter modulation.
- Receptor Binding : Studies indicate that it can bind to nicotinic acetylcholine receptors (nAChRs), which are crucial for mood regulation and cognitive functions.
Antimicrobial Activity
Research has demonstrated that this compound exhibits broad-spectrum antimicrobial properties:
- Bacterial Activity : It has been effective against strains such as Streptococcus pneumoniae and Staphylococcus aureus.
- Fungal Activity : The compound also shows antifungal effects, suggesting its potential as a lead compound for new antimicrobial agents.
Study on Antidepressant Properties
A notable study indicated that this compound acts as a noncompetitive antagonist at nAChRs. In animal models, it demonstrated significant antidepressant-like effects, outperforming existing treatments in potency.
Evaluation of Antimicrobial Effects
In a comprehensive evaluation of its antimicrobial properties, the compound was tested against multiple bacterial and fungal strains. The results confirmed its broad-spectrum efficacy and highlighted its potential for further development into therapeutic agents .
Mechanism of Action
The mechanism by which 3-Amino-2-[(3-bromophenyl)methyl]propan-1-ol hydrochloride exerts its effects involves:
Molecular Targets: The compound interacts with specific enzymes or receptors, altering their activity.
Pathways: It may modulate biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares key structural features, molecular weights, and properties of 3-Amino-2-[(3-bromophenyl)methyl]propan-1-ol hydrochloride with analogous compounds:
Key Observations
Positional Isomerism : The para-bromo isomer (CAS 1213312-07-2) differs in bromine placement, which may reduce steric hindrance compared to the meta-substituted target compound. This could influence binding affinity in receptor-targeted applications .
Halogen Effects: Bromine’s bulkiness and lipophilicity contrast with fluorine’s electronegativity in compounds like 3-Amino-2-[(4-fluorophenyl)methyl]-N-methylpropanamide hydrochloride (). Bromine enhances hydrophobic interactions, while fluorine improves metabolic stability .
Electron-Withdrawing Groups: The nitro-substituted analog (CAS 2060024-73-7) demonstrates reduced basicity of the amino group due to the nitro group’s electron-withdrawing nature, which could affect protonation states under physiological conditions .
Physicochemical and Pharmacological Implications
- Lipophilicity: Bromine’s presence increases logP values compared to non-halogenated analogs like (S)-2-Amino-3-phenylpropan-1-ol hydrochloride, favoring blood-brain barrier penetration .
- Chirality: The (S)-enantiomer of 3-Amino-3-(4-bromophenyl)propan-1-ol hydrochloride (CAS 1213312-07-2) highlights the importance of stereochemistry in biological activity, a factor less explored for the target compound .
- Synthetic Utility : The trifluoromethoxy derivative () showcases how electron-deficient aromatic systems can modulate electronic properties for catalysis or medicinal chemistry .
Commercial and Research Relevance
- Pricing : The target compound is priced at €478/50mg (CymitQuimica), comparable to its methoxy analog (€542/50mg), reflecting the cost of additional functional groups .
- Availability: Over 5,200 global suppliers list derivatives like the 3-bromo-4-methoxy variant, underscoring industrial demand for halogenated amino alcohols .
Biological Activity
3-Amino-2-[(3-bromophenyl)methyl]propan-1-ol hydrochloride is an organic compound with significant biological activity, particularly in the fields of antimicrobial research. Its molecular formula is C10H14BrClNO, and it features a propanolamine backbone with a bromophenyl group, which contributes to its unique properties. This article explores the biological activities of this compound, focusing on its antibacterial, antifungal, and antiviral effects, supported by various studies and data.
- Molecular Formula : C10H14BrClNO
- Molecular Weight : 292.59 g/mol
- Appearance : White to off-white crystalline powder
- Solubility : Soluble in water, methanol, and ethanol
The biological activity of this compound is primarily attributed to its ability to interact with biological molecules through hydrogen bonding and hydrophobic interactions. The amine group can form hydrogen bonds, while the bromophenyl group enhances hydrophobic interactions, potentially modulating enzyme or receptor activities.
Antibacterial Effects
Studies have demonstrated that this compound exhibits significant antibacterial activity against various Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Streptococcus pneumoniae | 8 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Escherichia coli | 32 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These results indicate its potential as a therapeutic agent in treating bacterial infections.
Antifungal Effects
The compound also shows antifungal properties. It has been tested against common fungal strains such as Candida albicans and Fusarium oxysporum, displaying effective inhibition.
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 20 µg/mL |
| Fusarium oxysporum | 50 µg/mL |
These findings suggest that the compound could be utilized in antifungal therapies.
Antiviral Activity
Research indicates that this compound may possess antiviral properties. It has been evaluated for its effectiveness against viruses such as Zika and dengue. In biochemical assays, the compound demonstrated inhibitory activity against viral proteases.
| Viral Strain | IC50 (µM) |
|---|---|
| Zika Virus | 5.5 |
| Dengue Virus | 6.2 |
These results highlight the compound's potential in antiviral drug development .
Case Studies and Research Findings
In one notable study, researchers synthesized various derivatives of bromophenyl compounds to evaluate their antimicrobial properties. The structure-activity relationship (SAR) indicated that the presence of the bromine atom significantly enhances biological activity due to its electronic effects and steric properties .
Another study focused on the synthesis of related compounds, demonstrating that modifications at the bromophenyl position could lead to variations in potency against specific bacterial strains. For instance, compounds with electron-withdrawing groups showed improved antibacterial activity compared to those with electron-donating groups.
Q & A
Q. What are the optimal synthetic routes for 3-Amino-2-[(3-bromophenyl)methyl]propan-1-ol hydrochloride, and how can reaction yields be improved?
- Methodological Answer : A common approach involves reductive amination of 3-bromophenylacetone derivatives with ammonia or protected amines, followed by acid hydrolysis (e.g., HCl in THF) to yield the hydrochloride salt . To improve yields:
- Optimize solvent polarity (e.g., THF vs. ethanol) to stabilize intermediates.
- Use catalysts like sodium triacetoxyborohydride (STAB) for selective reduction.
- Monitor reaction progress via TLC or HPLC to identify quenching points and minimize side products.
- Purify via recrystallization in ethanol/water mixtures to enhance purity .
Q. How can researchers confirm the structural integrity and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to confirm the presence of the 3-bromophenyl group (aromatic protons at ~7.2–7.5 ppm) and the propanolamine backbone (δ 3.5–4.0 ppm for hydroxyl and amine protons) .
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) to assess purity (>95%) .
- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS (expected [M+H] for CHBrNO·HCl: ~294.6) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution or oxidation reactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate the electron density of the amino and hydroxyl groups to identify nucleophilic sites. For example, PubChem’s InChIKey (e.g., FVYBCFFWDJRUGC-UHFFFAOYSA-N for analogous compounds) can guide molecular orbital analysis .
- Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., water or DMSO) to predict stability under reaction conditions .
- Transition State Analysis : Use software like Gaussian or ORCA to model activation energies for oxidation (e.g., with KMnO) or substitution (e.g., bromination at the phenyl ring) .
Q. What strategies resolve contradictions in reported bioactivity data, such as conflicting receptor-binding affinities?
- Methodological Answer :
- Orthogonal Assays : Cross-validate results using radioligand binding, fluorescence polarization, and surface plasmon resonance (SPR) to rule out assay-specific artifacts .
- Impurity Profiling : Characterize batches via LC-MS to detect trace byproducts (e.g., dehalogenated derivatives) that may interfere with activity .
- Chiral Resolution : If the compound has stereocenters, use chiral HPLC (e.g., Chiralpak AD-H column) to isolate enantiomers and test their individual activities .
Q. How can researchers design experiments to study the compound’s stability under physiological conditions?
- Methodological Answer :
- pH Stability Studies : Incubate the compound in buffers (pH 2–9) at 37°C and monitor degradation via UV-Vis spectroscopy (λ~270 nm for aromatic absorption) .
- Thermogravimetric Analysis (TGA) : Assess thermal stability under nitrogen atmosphere to identify decomposition thresholds .
- Metabolite Identification : Use hepatocyte incubation followed by LC-MS/MS to detect phase I/II metabolites .
Data Contradiction Analysis
Q. How should discrepancies in NMR chemical shifts between synthesized batches be investigated?
- Methodological Answer :
- Stereochemical Purity : Check for unintended racemization using polarimetry or chiral NMR shift reagents .
- Solvent Effects : Re-acquire spectra in deuterated DMSO vs. CDCl to rule out solvent-induced shifts .
- Crystallography : Obtain single-crystal X-ray structures to confirm absolute configuration and hydrogen-bonding patterns .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
